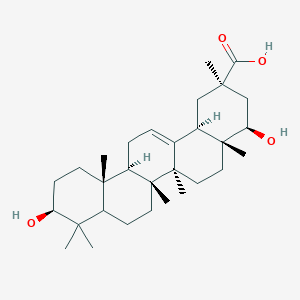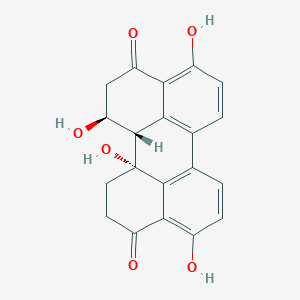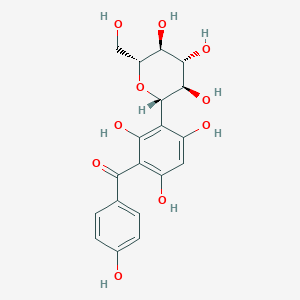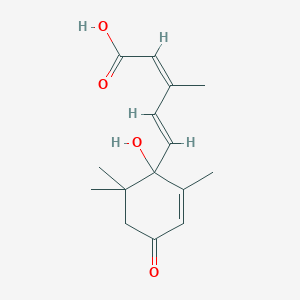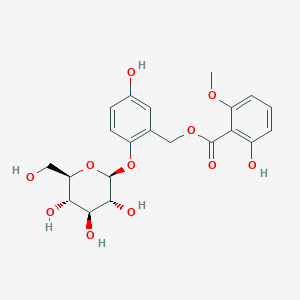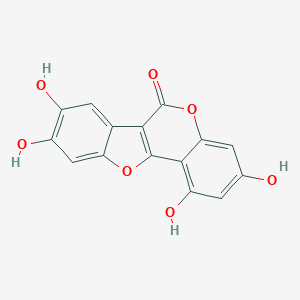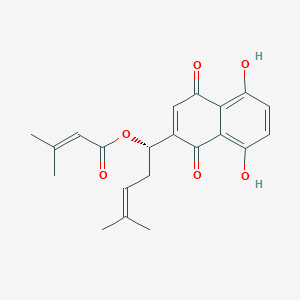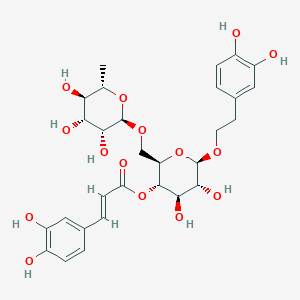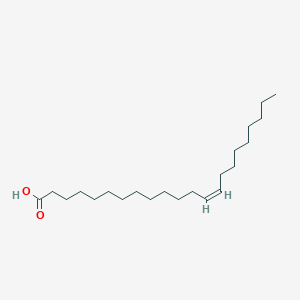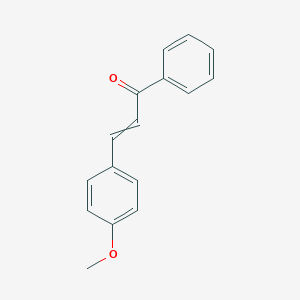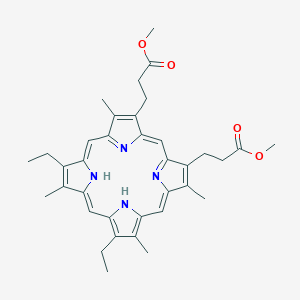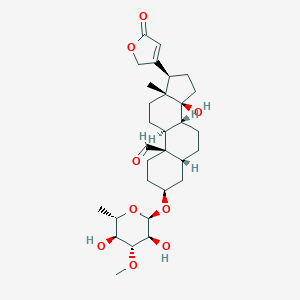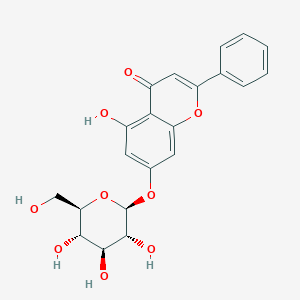
Chrysin-7beta-monoglucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chrysin-7beta-monoglucoside is a flavonoid compound found in various plant species, including Passiflora caerulea and Oroxylum indicum. This compound has gained attention in recent years due to its potential therapeutic properties, particularly in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
Diabetes Management
- Impact on Diabetic Complications: Chrysin (CH), a natural flavonoid, has shown potential in preventing and treating diabetes complications in experimental models. Its protective effects against diabetes outcomes are due to modulation of oxidative stress, inflammation, and apoptosis (Farkhondeh et al., 2019).
- Neuroprotective Effects: Chrysin has demonstrated neuroprotection against diabetes-associated cognitive decline (DACD) in diabetic rats, suggesting that it can alleviate cognitive deficits through modulation of oxidative stress, inflammation, and apoptosis (Li et al., 2014).
Cardiovascular Health
- Cardioprotective Properties: Chrysin can improve myocardial injury in diabetic rats by inhibiting AGE-RAGE mediated oxidative stress and inflammation, suggesting a therapeutic role in cardiovascular diseases associated with diabetes (Rani et al., 2014).
Cancer Treatment
- Anticancer Activity: Chrysin displays anticancer activity through induction of apoptosis, alteration of cell cycle, and inhibition of angiogenesis, invasion, and metastasis in cancer cells. This broad spectrum of antitumor activity makes chrysin a promising candidate for cancer therapy (Kasala et al., 2015).
Renal Health
- Nephroprotective Effects: Chrysin has shown nephroprotective effects in type 2 diabetic rats, indicating potential use in the treatment of diabetic nephropathy by targeting chronic microinflammation (Ahad et al., 2014).
- Management of Diabetic Nephropathy: It also improves renal function and pathological injury in diabetic nephropathy mice, indicating its therapeutic potential in diabetic renal complications (Zhou et al., 2022).
Visual Health
- Retinal Protection: Chrysin has protective effects on the diabetes-associated malfunctioned visual cycle, suggesting a potential role in the treatment of diabetic retinopathy (Kang et al., 2018).
Inflammatory Diseases
- Inflammatory Bowel Diseases: Chrysin has shown anti-inflammatory effects in dextran sodium sulfate-induced colitis in mice, highlighting its potential in treating inflammatory bowel diseases (Shin et al., 2009).
Eigenschaften
CAS-Nummer |
31025-53-3 |
|---|---|
Produktname |
Chrysin-7beta-monoglucoside |
Molekularformel |
C21H20O9 |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-9-16-18(25)19(26)20(27)21(30-16)28-11-6-12(23)17-13(24)8-14(29-15(17)7-11)10-4-2-1-3-5-10/h1-8,16,18-23,25-27H,9H2/t16-,18-,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
PIJHQWMTZXDYER-QNDFHXLGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
Andere CAS-Nummern |
31025-53-3 |
Synonyme |
Chrysin-7-glucoside; Chrysin 7-O-β-D-glucopyranoside; 7-(β-D-Glucopyranosyloxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one; 5,7-Dihydroxyflavone 7-O-glucopyranoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



